molecular formula C16H13NO2 B2864345 Benzyl 1H-indole-5-carboxylate CAS No. 136564-69-7

Benzyl 1H-indole-5-carboxylate

Cat. No.: B2864345
CAS No.: 136564-69-7
M. Wt: 251.285
InChI Key: TYHQDGAMZGNGCF-UHFFFAOYSA-N
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Description

Benzyl 1H-indole-5-carboxylate is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in a variety of natural products and pharmaceuticals this compound is characterized by a benzyl group attached to the nitrogen atom of the indole ring and a carboxylate group at the 5-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1H-indole-5-carboxylate typically involves the reaction of indole derivatives with benzyl halides in the presence of a base. One common method is the N-alkylation of indole-5-carboxylic acid with benzyl bromide using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1H-indole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Oxidation of this compound can yield oxo-indole derivatives.

    Reduction: Reduction can produce benzyl 1H-indole-5-methanol.

    Substitution: Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives.

Scientific Research Applications

Benzyl 1H-indole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzyl 1H-indole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The indole ring structure allows it to interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The benzyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxylate: Similar structure but with a carboxylate group at the 3-position.

    Benzyl 1H-indole-2-carboxylate: Benzyl group at the nitrogen atom and carboxylate group at the 2-position.

    Methyl 1H-indole-5-carboxylate: Methyl group instead of benzyl group at the nitrogen atom.

Uniqueness

Benzyl 1H-indole-5-carboxylate is unique due to the specific positioning of the benzyl and carboxylate groups, which can influence its chemical reactivity and biological activity. The presence of the benzyl group can enhance lipophilicity and membrane permeability, making it a valuable compound for drug development and other applications.

Properties

IUPAC Name

benzyl 1H-indole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-16(19-11-12-4-2-1-3-5-12)14-6-7-15-13(10-14)8-9-17-15/h1-10,17H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHQDGAMZGNGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of indole-5-carboxylic acid (2.63 g, 16.34 mmol) in N,N-dimethylformamide (50 mL) was added sodium bicarbonate (8.24 g, 98.04 mmol) and benzyl bromide (11.66 mL, 98.04 mmol). The reaction was stirred for 48 hours at ambient temperature under nitrogen. The reaction was then partitioned between ethyl acetate and water. The organic layer was separated and the aqueous extracted with a further portion of ethyl acetate. The combined organic layers were dried (MgSO4) and evaporated in vacuo. The resultant crude product was purified by flash chromatography on SiO2, eluting with 20% ethyl acetate/hexane followed by 50% ethyl acetate/hexane to afford the title compound as an oil, 4.82 g, quantitative.
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
8.24 g
Type
reactant
Reaction Step One
Quantity
11.66 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of indole-5-carboxylic acid (68.3 g), benzyl alcohol (64.9 g) and triphenylphosphine (157.0 g) in tetrahydrofuran (1.2 L) was cooled to 5° C. and treated dropwise with diethyl azodicarboxylate (90.0 g). Upon completion of the addition, the mixture was allowed to warm to room temperature. The reaction was stirred for 24 hours and then evaporated. The residue was taken up in diethyl ether (1 L) and filtered. The filtrate was evaporated to give a yellow syrup which was purified by flash chromatography, eluting sequentially with 2:1, 1:1 and 1:2 hexane:methylene chloride, to afford a yellow-white solid. This material was triturated with 1:1 hexane: methylene chloride (300 mL) and filtered to give benzyl indole-5-carboxylate as a white solid (74.2 g, 70%); mp 127°-129 ° C.; partial NMR (300 MHz, CDCl3): 5.39 (s, 2H, CH2), 6.61 (m, 1H, indole-H(2)), 8.56 (br, 1H, NH).
Quantity
68.3 g
Type
reactant
Reaction Step One
Quantity
64.9 g
Type
reactant
Reaction Step One
Quantity
157 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
90 g
Type
reactant
Reaction Step Two

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